

6-Carboxyfluorescein: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Carboxy-fluorescein

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An In-depth Examination of the Properties and Applications of a Versatile Fluorophore

In the landscape of modern biological research and drug development, fluorescent molecules are indispensable tools for elucidating complex cellular processes. Among these, 6-Carboxyfluorescein (6-FAM) stands out as a widely utilized fluorescent dye, valued for its bright green emission and versatile chemical properties. This technical guide provides a comprehensive overview of 6-Carboxyfluorescein, detailing its fundamental characteristics, experimental applications, and relevant protocols for its use in the laboratory.

Core Properties of 6-Carboxyfluorescein

6-Carboxyfluorescein is a derivative of fluorescein that includes a carboxyl group, which facilitates its conjugation to a variety of biomolecules.^[1] Its spectral properties, characterized by an absorption maximum around 495 nm and an emission maximum at approximately 517 nm, make it compatible with standard fluorescence microscopy and flow cytometry setups.^{[1][2]}

Property	Value	Reference
Chemical Formula	C ₂₁ H ₁₂ O ₇	[1][3][4][5][6][7]
Molar Mass	376.32 g/mol	[1][4][6][8][9][10]
Excitation Maximum (λ _{ex})	~495 nm	[1][2]
Emission Maximum (λ _{em})	~517 nm	[1][2]
Common Abbreviation	6-FAM	[1][4][8]

Key Experimental Applications and Protocols

The utility of 6-Carboxyfluorescein and its derivatives extends across numerous applications in molecular and cellular biology. Below are detailed protocols for some of its most common uses.

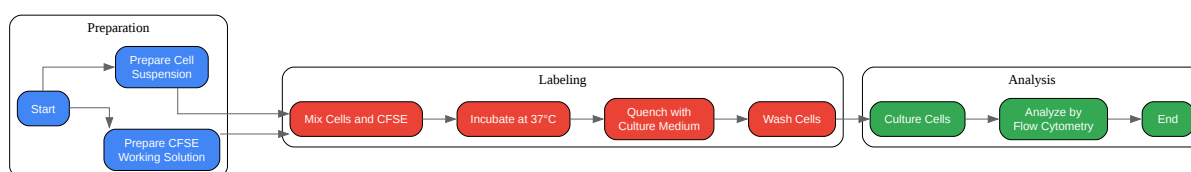
Cell Proliferation and Tracking using Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)

A popular derivative, Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), is widely used for monitoring cell proliferation both in vitro and in vivo.[4][5] CFSE, a non-fluorescent and cell-permeable molecule, is converted by intracellular esterases into a fluorescent, amine-reactive dye that covalently binds to intracellular proteins.[4][7] With each cell division, the fluorescence intensity is halved, allowing for the tracking of successive generations by flow cytometry.[5][7]

Experimental Protocol for Labeling Suspension Cells with CFSE:

- **Prepare CFSE Stock Solution:** Dissolve CFSE in anhydrous DMSO to a stock concentration of 5 mM.
- **Prepare Working Solution:** Just before use, dilute the stock solution in a protein-free buffer such as PBS to a final working concentration of 1-10 μM. The optimal concentration should be determined empirically for the specific cell type.
- **Cell Preparation:** Centrifuge the cells and resuspend the pellet in the pre-warmed (37°C) PBS containing the CFSE working solution.
- **Incubation:** Incubate the cells for 20 minutes at 37°C, protected from light.

- **Quenching:** Stop the labeling reaction by adding 5 volumes of cold, complete cell culture medium. The serum proteins in the medium will quench the unbound dye.
- **Washing:** Wash the cells at least twice with pre-cooled buffer to remove any remaining unbound dye.
- **Analysis:** The labeled cells are now ready for culture and subsequent analysis by flow cytometry to resolve distinct generations based on fluorescence intensity.^{[4][7]}



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Workflow for cell labeling with CFSE for proliferation analysis.

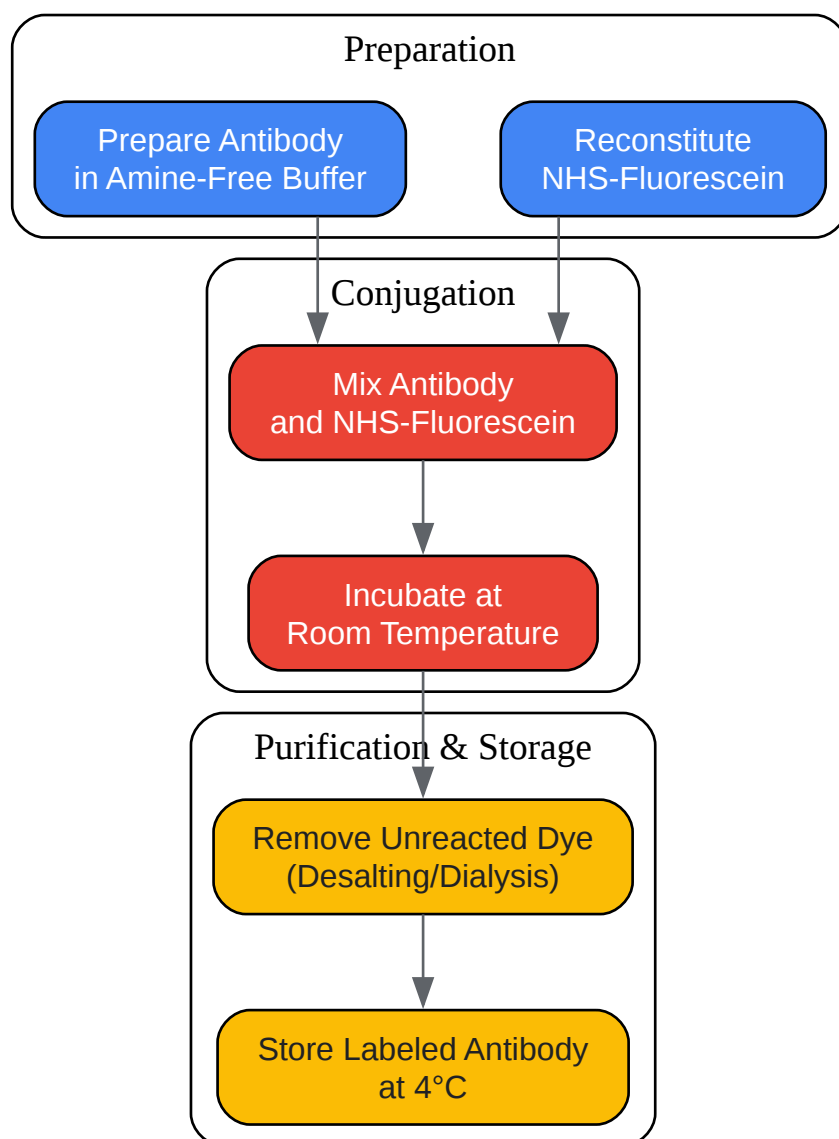
Labeling of Antibodies and Proteins

The succinimidyl ester derivative of 6-Carboxyfluorescein (6-FAM, SE) is an amine-reactive compound used for covalently labeling proteins, including antibodies.^[1] This process is fundamental for creating fluorescent probes for techniques such as immunofluorescence, immunohistochemistry, and flow cytometry.

Experimental Protocol for Antibody Labeling with NHS-Fluorescein:

- **Antibody Preparation:** Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 50mM borate buffer, pH 8.5).

- **Reagent Preparation:** Allow the NHS-Fluorescein vial to equilibrate to room temperature before opening. Reconstitute 1 mg of NHS-Fluorescein in 100 μ L of DMF or DMSO.
- **Labeling Reaction:** Add a 15- to 20-fold molar excess of the dissolved NHS-Fluorescein to the antibody solution.
- **Incubation:** Incubate the reaction for 1 hour at room temperature.
- **Purification:** Remove the non-reacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- **Storage:** Store the labeled antibody at 4°C, protected from light. A preservative like sodium azide can be added to a final concentration of 0.1%.^[2]



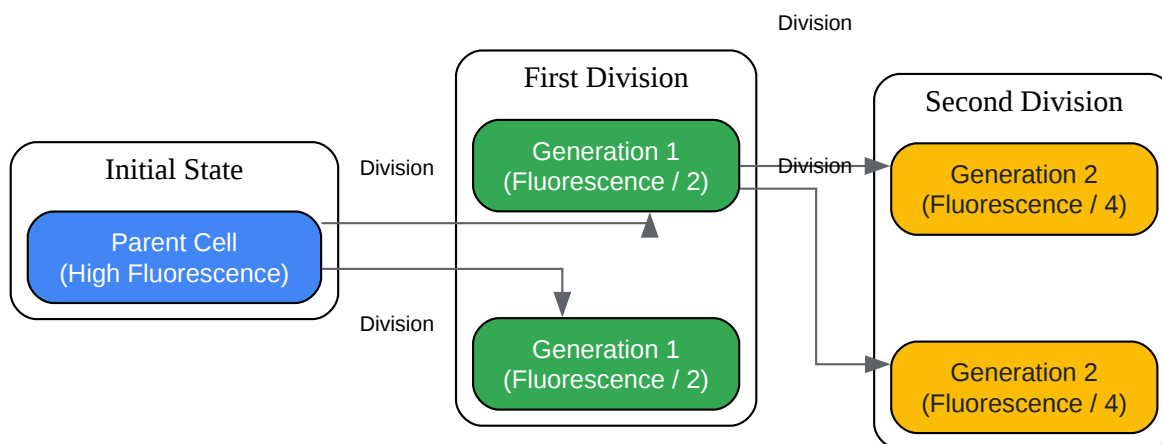
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General workflow for labeling antibodies with NHS-Fluorescein.

Oligonucleotide Labeling for Molecular Diagnostics

6-FAM is a cornerstone in molecular diagnostics, particularly in real-time PCR and DNA sequencing.[8][11] It is commonly used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[8] During solid-phase DNA synthesis, a phosphoramidite version of 6-Carboxyfluorescein is used for terminal labeling of oligonucleotides.[12] These labeled probes are essential for detecting and quantifying specific nucleic acid sequences.[3][8]

The principle of using dye dilution for cell proliferation analysis is a fundamental concept that can be visualized as a logical flow.



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